molecular formula C10H14ClN5 B12604134 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine CAS No. 917757-17-6

7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B12604134
CAS No.: 917757-17-6
M. Wt: 239.70 g/mol
InChI Key: YPAXGFLTZDPVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with a chlorine atom and a hydrazinyl group, as well as a tetrahydroazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring may also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler compound with similar structural features.

    Hydrazinyl-pyrimidine derivatives: Compounds with similar hydrazinyl and pyrimidine moieties.

    Tetrahydroazepine derivatives: Compounds with the same tetrahydroazepine ring structure.

Uniqueness

7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine is a novel hydrazine derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15ClN4C_{12}H_{15}ClN_{4}, with a molecular weight of approximately 250.73 g/mol. The structure features a tetrahydroazepine ring fused with a chloropyrimidine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing hydrazine and pyrimidine structures often exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : Studies on related hydrazine derivatives indicate potential anticancer properties. For example, certain hydrazones and their metal complexes have shown promising antiproliferative effects against cancer cell lines such as HeLa and BxPC-3 .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazine derivatives act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission .
  • DNA Interaction : Some studies suggest that compounds with similar structures may interact with DNA or RNA, disrupting replication or transcription processes in microbial or cancer cells .
  • Protein Binding : The binding affinity to serum proteins like bovine serum albumin (BSA) can influence the pharmacokinetics and therapeutic efficacy of these compounds .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of various synthesized pyrimidine derivatives, compounds structurally related to this compound exhibited moderate to strong activity against several bacterial strains. The study utilized standard agar diffusion methods to assess the minimum inhibitory concentration (MIC) values .

Case Study 2: Anticancer Activity

A series of hydrazone derivatives were tested for their anticancer activity using the MTT assay on human cancer cell lines. Results indicated that certain derivatives showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Data Summary

PropertyValue/Description
Molecular FormulaC12H15ClN4C_{12}H_{15}ClN_{4}
Molecular Weight250.73 g/mol
Antimicrobial ActivityModerate to strong against Salmonella typhi
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Mechanism of ActionEnzyme inhibition; DNA interaction

Properties

CAS No.

917757-17-6

Molecular Formula

C10H14ClN5

Molecular Weight

239.70 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine

InChI

InChI=1S/C10H14ClN5/c11-10-13-7-5-9(14-10)16-15-8-4-2-1-3-6-12-8/h5,7H,1-4,6H2,(H,12,15)(H,13,14,16)

InChI Key

YPAXGFLTZDPVCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NNC2=NC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.